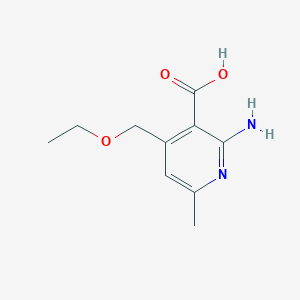![molecular formula C11H13F3N2O2S B12518916 Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- CAS No. 654069-33-7](/img/structure/B12518916.png)
Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group, a methanesulfonamide group, and a pyrrolidinyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- typically involves the reaction of trifluoromethanesulfonyl chloride with aniline derivatives under controlled conditions. One common method includes the use of trifluoromethanesulfonyl fluoride and aniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product with high purity. The use of automated systems and advanced analytical methods ensures consistency and quality in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents like sodium hydride and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity and stability of the compound. This property makes it an effective dopant in carbon nanotubes and other materials . The compound’s interactions with enzymes and receptors are also of interest in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but with two trifluoromethanesulfonyl groups.
N,N-Bis(trifluoromethylsulfonyl)aniline: Another related compound with similar functional groups.
Uniqueness
Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]- is unique due to the presence of the pyrrolidinyl-substituted phenyl ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propiedades
Número CAS |
654069-33-7 |
|---|---|
Fórmula molecular |
C11H13F3N2O2S |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-(3-pyrrolidin-1-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H13F3N2O2S/c12-11(13,14)19(17,18)15-9-4-3-5-10(8-9)16-6-1-2-7-16/h3-5,8,15H,1-2,6-7H2 |
Clave InChI |
DBEJILCOPYVABN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=CC(=C2)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


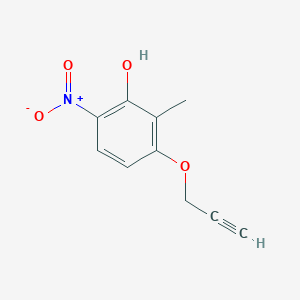
![4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12518834.png)
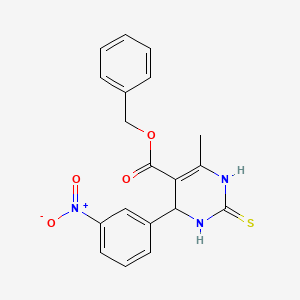
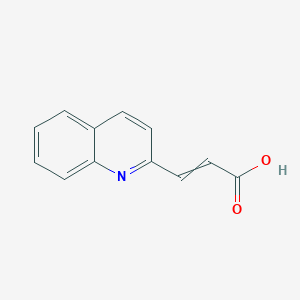
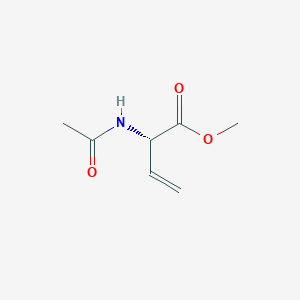
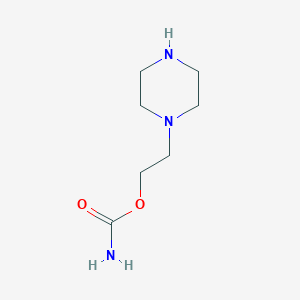
![3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane](/img/structure/B12518860.png)
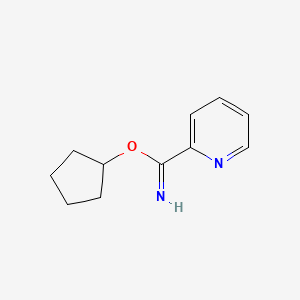
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)
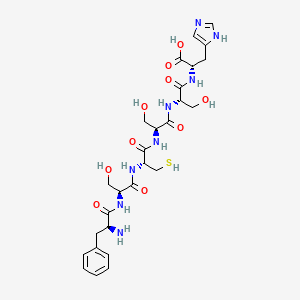

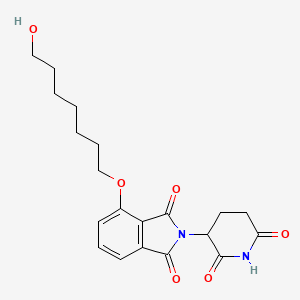
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
